![molecular formula C6H9N5O3 B1292994 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1119452-03-7](/img/structure/B1292994.png)
3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
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Description
The compound 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds and is of interest in pharmaceutical chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been explored in several studies. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst . Although the specific synthesis of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques. For example, the structure of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography, IR, 1H and 13C NMR, and quantum chemical calculations . Similarly, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated by single-crystal X-ray analysis . These techniques could be employed to analyze the molecular structure of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives with various nucleophiles has been investigated. For instance, the interaction of 2-amino-1,3,4-oxadiazole-5-carboxamidoxime with nitriles in the presence of ZnCl2 and HCl led to the formation of 2-amino-5-(5R-1,2,4-oxadiazolyl-3)-1,3,4-oxadiazoles . These findings suggest that the compound may also undergo similar reactions with N-nucleophiles, which could be explored to further understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their structure. The study of 1,2,4-oxadiazole-3-carboxamide revealed a facile synthesis method that could potentially influence the physical properties, such as solubility and stability, of the compound . The properties of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide could be inferred from these related studies, although specific experiments would be required to determine its exact characteristics.
Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,2,4-oxadiazole moiety are synthesized through various methods, offering a pathway to explore their potential pharmacological properties. For instance, novel synthetic procedures have been developed for 1,2,4-oxadiazole-3-carboxamide derivatives, highlighting an acid-promoted reaction that provides a convenient method for their preparation with high yield. This synthesis approach opens avenues for the development of compounds with potentially improved biological activities (Du et al., 2021).
Antimicrobial Activities
Some derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties, serving as potential candidates for antibiotic development. The synthesis of these compounds and their subsequent evaluation for antimicrobial efficacy form a critical area of research, aiming to address the growing concern of antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2008).
Energetic Materials
The incorporation of 1,2,4-oxadiazole units into energetic materials has been explored, yielding compounds that are less sensitive and possess superior detonation performance compared to traditional explosives. This research not only advances the field of materials science but also contributes to the development of safer energetic materials for various applications (Yu et al., 2017).
Novel Drug Development
The 1,2,4-oxadiazole nucleus is central to the development of new pharmacologically active compounds. Its versatility as a bioisostere for carboxylic acid and carboxamide groups makes it a valuable scaffold in medicinal chemistry, leading to the discovery of compounds with a wide range of medicinal applications (Aggarwal et al., 2020).
properties
IUPAC Name |
3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-1-4-10-6(14-11-4)5(13)9-2-3(8)12/h1-2,7H2,(H2,8,12)(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMRZHXTCETJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)NCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157743 |
Source
|
Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119452-03-7 |
Source
|
Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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